molecular formula C15H16ClN3O6S B2793815 ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-10-8

ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2793815
CAS No.: 900008-10-8
M. Wt: 401.82
InChI Key: YFKZIRCUIOUPIV-UHFFFAOYSA-N
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Description

ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a chlorophenyl group, a dimethylsulfamoyloxy group, and an ethyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Dimethylsulfamoyloxy Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate: Similar structure but with a hydroxyl group instead of the dimethylsulfamoyloxy group.

    Ethyl 1-(2-chlorophenyl)-4-(methylsulfamoyloxy)-6-oxopyridazine-3-carboxylate: Similar structure but with a methylsulfamoyloxy group instead of the dimethylsulfamoyloxy group.

Uniqueness

ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the dimethylsulfamoyloxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-8-6-5-7-10(11)16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKZIRCUIOUPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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